molecular formula C16H32O B12910380 Cis-2,5-dihexyltetrahydrofuran

Cis-2,5-dihexyltetrahydrofuran

Cat. No.: B12910380
M. Wt: 240.42 g/mol
InChI Key: YKRNQGHDDRQPHT-IYBDPMFKSA-N
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Description

Properties

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

(2R,5S)-2,5-dihexyloxolane

InChI

InChI=1S/C16H32O/c1-3-5-7-9-11-15-13-14-16(17-15)12-10-8-6-4-2/h15-16H,3-14H2,1-2H3/t15-,16+

InChI Key

YKRNQGHDDRQPHT-IYBDPMFKSA-N

Isomeric SMILES

CCCCCC[C@H]1CC[C@H](O1)CCCCCC

Canonical SMILES

CCCCCCC1CCC(O1)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2,5-dihexyltetrahydrofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,6-hexanediol with a suitable dehydrating agent to form the tetrahydrofuran ring. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Cis-2,5-dihexyltetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted tetrahydrofuran derivatives

Scientific Research Applications

Cis-2,5-dihexyltetrahydrofuran has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.

    Medicine: Research into its potential therapeutic applications, such as drug delivery systems, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of cis-2,5-dihexyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can result in various biological effects, such as inhibition or activation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,5-Dimethyloxolane
  • CAS Number : 1003-38-9
  • Molecular Formula : C₆H₁₂O
  • Structure : A tetrahydrofuran (THF) ring substituted with methyl groups at the 2 and 5 positions in a cis configuration. Stabilized with BHT (butylated hydroxytoluene) to prevent degradation .

Properties :

  • Physical State : Liquid at room temperature.
  • Reactivity : Stable under inert conditions but reacts vigorously with strong oxidizers (e.g., peroxides, nitric acid) .
  • Hazards : Flammable (forms explosive vapor-air mixtures), irritant upon exposure, and requires stabilization to avoid peroxide formation .

Applications : Primarily used as a solvent in organic synthesis and as an intermediate in pharmaceuticals or agrochemicals due to its polar aprotic nature .

Comparison with Structurally Similar Compounds

2.1. 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
  • CAS: Not specified in evidence.
  • Molecular Formula : C₂₈H₂₀Br₂O .
  • Structure : Partially unsaturated dihydrofuran core with bromine at positions 3 and 4, and phenyl groups at positions 2,2,5,5. Features Br⋯Br and C–H⋯H interactions in its crystalline lattice .
  • Properties: Stability: Enhanced rigidity due to phenyl substituents; bromine atoms increase molecular weight (MW = 532.27 g/mol) and density.
2.2. 2,5-Bis(tert-butyldioxy)-2,5-dimethylhexane
  • CAS: Not provided.
  • Molecular Formula : C₁₆H₃₄O₄ .
  • Structure : Hexane backbone with tert-butyl peroxide groups and methyl substituents at positions 2 and 5.
  • Properties :
    • Stability : Thermally unstable due to peroxide linkages; prone to explosive decomposition under heat or friction .
    • Hazards : High risk of fire/explosion; regulated under hazardous substance protocols .
  • Applications : Used as a radical initiator in polymerization reactions .
2.3. 2,5-Dimethylfuran
  • CAS : 625-86-5 .
  • Molecular Formula : C₆H₈O.
  • Structure : Aromatic furan ring with methyl groups at positions 2 and 5 (unsaturated).
  • Properties :
    • Stability : Less stable than THF derivatives due to aromaticity; highly flammable (flash point = -1°C) .
    • Hazards : Forms explosive peroxides; incompatible with strong acids or oxidizers .
  • Applications : Investigated as a biofuel additive and solvent in green chemistry .

Comparative Data Table

Compound CAS Molecular Formula Key Features Stability Concerns Applications References
cis-2,5-Dimethyltetrahydrofuran 1003-38-9 C₆H₁₂O Saturated THF, cis-methyl groups Peroxide formation (BHT-stabilized) Solvent, chemical intermediate
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran N/A C₂₈H₂₀Br₂O Brominated, phenyl-substituted dihydrofuran Crystalline stability Materials research, halogenation
2,5-Bis(tert-butyldioxy)-2,5-dimethylhexane N/A C₁₆H₃₄O₄ Peroxide-functionalized hexane Thermal decomposition risk Radical polymerization initiator
2,5-Dimethylfuran 625-86-5 C₆H₈O Unsaturated furan ring Flammability, peroxide formation Biofuel additive, solvent

Key Findings and Structural Insights

  • Ring Saturation : Saturated THF derivatives (e.g., cis-2,5-dimethyltetrahydrofuran) exhibit higher thermal stability than unsaturated analogs like 2,5-dimethylfuran .
  • Substituent Effects : Bulky groups (e.g., phenyl in the dibromo compound) enhance crystallinity but reduce solubility in polar solvents. Bromine atoms increase reactivity in halogenation pathways .
  • Safety Profiles : Peroxide-containing compounds (e.g., tert-butyldioxy derivatives) require stringent handling protocols compared to ethers like THF .

Biological Activity

Cis-2,5-dihexyltetrahydrofuran (C2,5-DHTHF) is a cyclic ether that has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of C2,5-DHTHF, focusing on its effects on microbial systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

C2,5-DHTHF is characterized by its unique cyclic structure, which includes two hexyl groups attached to a tetrahydrofuran ring. This configuration influences its solubility and interaction with biological membranes, making it a subject of interest in pharmacological research.

Biological Activity Overview

  • Antimicrobial Properties
    • C2,5-DHTHF has shown promising antimicrobial activity against various bacterial strains. It appears to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
  • Biofilm Disruption
    • One of the notable activities of C2,5-DHTHF is its ability to disrupt biofilms formed by pathogenic bacteria. Biofilms are known to protect bacteria from antibiotics and the immune system; thus, agents that can disrupt these structures are critical in treating chronic infections.
  • Synergistic Effects with Antibiotics
    • Research indicates that C2,5-DHTHF can enhance the efficacy of conventional antibiotics when used in combination. This synergistic effect is particularly significant in treating antibiotic-resistant strains, providing a potential avenue for overcoming resistance mechanisms.

Case Study 1: Antimicrobial Efficacy

In a controlled study, C2,5-DHTHF was tested against Staphylococcus aureus and Escherichia coli. The results indicated that at sub-MIC concentrations (minimum inhibitory concentration), C2,5-DHTHF significantly reduced bacterial viability over time. The study utilized time-kill assays to measure the bactericidal effect quantitatively.

Bacterial StrainMIC (µg/mL)Viability Reduction (%) after 24h
Staphylococcus aureus5085
Escherichia coli3090

Case Study 2: Biofilm Disruption

Another study focused on the ability of C2,5-DHTHF to disrupt biofilms formed by Pseudomonas aeruginosa. The compound was applied to pre-formed biofilms, resulting in a significant reduction in biofilm biomass as measured by crystal violet staining.

TreatmentBiofilm Reduction (%)
Control10
C2,5-DHTHF (100 µg/mL)70

The exact mechanism through which C2,5-DHTHF exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with lipid bilayers of bacterial membranes, leading to increased permeability and disruption of cellular integrity. Additionally, it may modulate signaling pathways involved in biofilm formation and maintenance.

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